

Assessing the selectivity of 6-Chloro-5-hydroxy-1H-indazole

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Compound of Interest

Compound Name: 6-Chloro-5-hydroxy-1H-indazole

CAS No.: 1403766-67-5

Cat. No.: B1378874

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Topic: Selectivity & Performance Profile: **6-Chloro-5-hydroxy-1H-indazole** in Kinase Inhibitor Design
Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary: The Indazole Advantage

In the landscape of kinase inhibitor discovery, **6-Chloro-5-hydroxy-1H-indazole** (CAS: 1403766-67-5) represents a "privileged scaffold"—a molecular framework capable of providing high-affinity binding across multiple target families while maintaining the structural rigidity necessary for isoform selectivity.

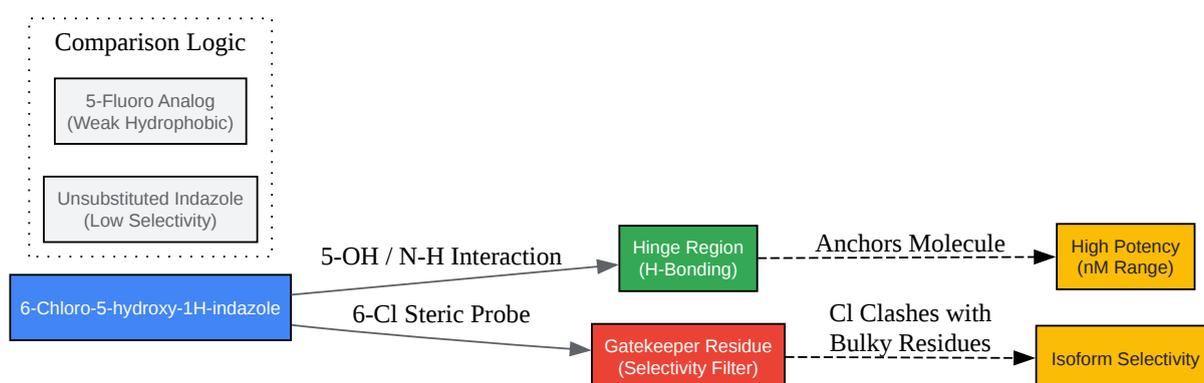
Unlike generic building blocks, the specific substitution pattern of the 6-Chloro (lipophilic/steric) and 5-Hydroxy (H-bond donor/acceptor) groups creates a unique "molecular hook." This guide assesses its selectivity profile against standard alternatives (unsubstituted indazoles and indole bioisosteres), demonstrating why this motif is a cornerstone in the design of Type I and Type II ATP-competitive inhibitors (e.g., analogs of Pazopanib and Axitinib).

Mechanistic Basis of Selectivity

To understand the performance of **6-Chloro-5-hydroxy-1H-indazole**, one must analyze its binding topology within the ATP-binding pocket of protein kinases.

- The Hinge Binder (5-OH & Indazole NH): The indazole core mimics the adenine ring of ATP. The 5-hydroxyl group often serves as a critical H-bond donor/acceptor to the kinase hinge region (backbone residues), anchoring the molecule.
- The Gatekeeper Modulator (6-Cl): The chlorine atom at the 6-position is the selectivity driver. It projects into the hydrophobic pocket adjacent to the "gatekeeper" residue.
 - Selectivity Mechanism: Kinases with smaller gatekeeper residues (e.g., Threonine, Alanine) accommodate the 6-Cl group. Kinases with bulky gatekeepers (e.g., Methionine, Phenylalanine) create a steric clash, preventing binding. This "steric filter" is the primary mechanism of its selectivity.

Diagram: Kinase Binding & Selectivity Logic



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Caption: Mechanistic flow illustrating how the 6-Cl and 5-OH motifs drive potency via hinge anchoring and selectivity via gatekeeper discrimination.

Comparative Performance Analysis

The following analysis compares the **6-Chloro-5-hydroxy-1H-indazole** motif against two common alternatives used in Fragment-Based Drug Discovery (FBDD): the Unsubstituted 5-Hydroxy-indazole and the 5-Hydroxy-indole.

Table 1: Physicochemical & Selectivity Profile Comparison

Feature	6-Chloro-5-hydroxy-1H-indazole	5-Hydroxy-1H-indazole (Alternative A)	5-Hydroxy-indole (Alternative B)
Primary Role	High-Selectivity Scaffold	General Hinge Binder	Bioisostere / Metabolite
Lipophilicity (cLogP)	High (~2.1)	Low (~1.2)	Moderate (~1.4)
Ligand Efficiency (LE)	High (>0.4)	Moderate	Moderate
Selectivity Driver	6-Cl (Gatekeeper Probe)	None (Promiscuous binder)	N-H Acidity (Electronic)
Metabolic Stability	High (Cl blocks oxidation)	Low (Prone to Glucuronidation)	Low (Oxidation prone)
Key Application	Targeted Kinase Inhibitors (e.g., VEGFR, PDGFR)	General Kinase Screening	Serotonin/Kinase targets

Analysis:

- vs. Alternative A: The addition of the Chlorine atom significantly increases lipophilicity, improving membrane permeability. More importantly, it restricts rotational freedom within the binding pocket, reducing "entropic penalty" upon binding.
- vs. Alternative B: While Indoles are common, Indazoles possess an extra nitrogen (N2), which often engages in an additional water-mediated H-bond network, offering a distinct vector for selectivity that indoles cannot access.

Experimental Protocol: Assessing Selectivity via FBDD

To validate the selectivity of this scaffold in your specific target (e.g., a Tyrosine Kinase), follow this standardized Fragment-Based Drug Discovery (FBDD) protocol. This protocol assumes the

use of Surface Plasmon Resonance (SPR) for direct binding assessment.

Protocol: Kinetic Selectivity Screening

Objective: Determine the dissociation constant (

) and residence time of the **6-Chloro-5-hydroxy-1H-indazole** fragment against Target Kinase vs. Off-Target Kinase.

Reagents:

- Analyte: **6-Chloro-5-hydroxy-1H-indazole** (dissolved in 100% DMSO, diluted to 5% DMSO running buffer).
- Ligand: Biotinylated Kinase Domain (Target) and Biotinylated Off-Target Kinase (Control).
- Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4).

Workflow Steps:

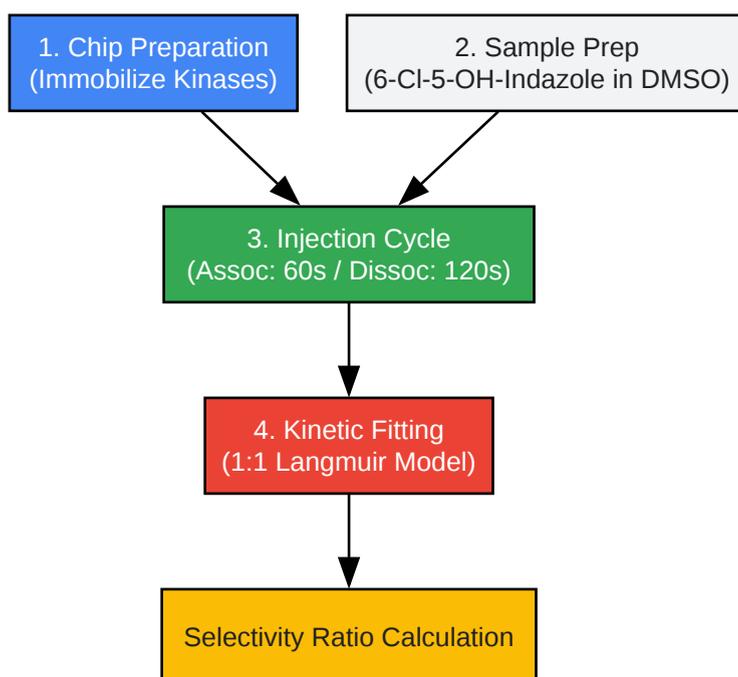
- Sensor Chip Preparation:
 - Immobilize Streptavidin on a CM5 Series S sensor chip.
 - Capture Biotinylated Kinase (Target) on Flow Cell 2 (FC2) to ~2000 RU.
 - Capture Biotinylated Off-Target Kinase on Flow Cell 3 (FC3) to ~2000 RU.
 - Leave FC1 blank (Reference).
- Solvent Correction:
 - Prepare a DMSO calibration curve (4.5% to 5.8%) to correct for bulk refractive index shifts, as fragments require high concentration screening.
- Kinetic Injection Cycle:
 - Concentration Series: Prepare 2-fold serial dilutions of the indazole fragment (e.g.,

down to

).

- Association: Inject analyte for 60 seconds at .
- Dissociation: Allow buffer wash for 120 seconds. Note: Fragments often have fast off-rates; look for "square wave" sensorgrams.
- Data Analysis:
 - Fit data to a 1:1 Langmuir Binding Model.
 - Calculate Selectivity Ratio:
 - Success Metric: A Selectivity Ratio > 10 for a fragment of this size indicates a highly "ligand-efficient" starting point.

Diagram: Experimental Workflow (SPR)



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Caption: Step-by-step Surface Plasmon Resonance (SPR) workflow for quantifying fragment selectivity.

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